molecular formula C17H23N3O3S B1618708 4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 26028-97-7

4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1618708
CAS No.: 26028-97-7
M. Wt: 349.4 g/mol
InChI Key: RVGXNGRYLSLIIC-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a cyclohexyl group, a trimethoxyphenyl group, and a thiol group attached to the triazole ring. The 1,2,4-triazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various downstream effects. For instance, the inhibition of tubulin polymerization can disrupt cell division, making this compound a potential candidate for anti-cancer therapies .

Cellular Effects

The effects of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting Hsp90, this compound can interfere with the proper folding of client proteins, leading to the degradation of proteins involved in cell growth and survival . Additionally, its interaction with TrxR can disrupt redox homeostasis, further affecting cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tubulin and Hsp90, inhibiting their activity . This binding can prevent the polymerization of tubulin, thereby halting cell division. Similarly, the inhibition of Hsp90 can lead to the destabilization and degradation of its client proteins, which are crucial for cell survival and proliferation . The compound also affects gene expression by inhibiting HLSD1, which can lead to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged disruption of cellular processes .

Dosage Effects in Animal Models

The effects of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol vary with dosage in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases .

Metabolic Pathways

4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl isothiocyanate with 3,4,5-trimethoxyphenyl hydrazine in the presence of a base, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: S-alkylated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of the cyclohexyl group, trimethoxyphenyl group, and thiol group on the triazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGXNGRYLSLIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351446
Record name 4-cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26028-97-7
Record name 4-cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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